
HhAntag
描述
HhAntag 是一种特异性、强效且口服有效的 Hedgehog (Hh) 信号通路的小分子拮抗剂。它以抑制信号受体 Smoothened (SMO) 的活性而闻名,该受体在 Hh 通路中起着至关重要的作用。 该通路参与了各种发育过程,并与几种人类组织的肿瘤发生有关 .
准备方法
合成路线和反应条件
HhAntag 的合成涉及多个步骤,从关键中间体的制备开始。最终产物通过一系列反应获得,包括缩合、环化和官能团修饰。 反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高产率和纯度 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程针对效率、成本效益和环境因素进行了优化。 先进的技术,如连续流动反应器和自动化合成平台,通常被用来提高生产能力 .
化学反应分析
反应类型
HhAntag 经历各种化学反应,包括:
氧化: 涉及添加氧或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个官能团替换一个官能团
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)和亲核试剂(例如胺)。 反应通常在受控条件下进行,例如特定温度、pH 值和溶剂环境 .
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧化合物。 取代反应可以导致 this compound 的各种官能化衍生物 .
科学研究应用
Introduction to HhAntag
This compound, a Hedgehog signaling antagonist, plays a significant role in various biological processes and therapeutic applications. The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in several diseases, including cancer. This compound has emerged as a potent inhibitor of this pathway, with diverse applications in research and clinical settings.
Cancer Research and Treatment
This compound has been extensively studied for its effects on tumorigenesis. It has demonstrated efficacy in inhibiting the Hedgehog pathway across various cancer cell lines, showing an IC50 ranging from approximately 2 μM to over 30 μM . Notably, this compound has been reported to be about ten times more potent than cyclopamine, another Hedgehog inhibitor.
Case Study: Xenograft Models
In vivo studies involving xenograft models of pancreatic and colon adenocarcinoma have shown that oral administration of this compound resulted in significant tumor growth inhibition—29% for pancreatic and 48% for colon cancers . This suggests that this compound may be a viable therapeutic agent for treating cancers associated with aberrant Hedgehog signaling.
Chondrogenesis Inhibition
This compound has been shown to inhibit chondrogenesis in vitro, impacting the differentiation of mesenchymal cells into chondrocytes. In micromass cultures treated with varying concentrations of this compound, there was a marked decrease in cartilage nodule formation, as evidenced by Alcian blue staining .
Dental Tissue Development
Research indicates that this compound influences the morphology and function of ameloblasts and odontoblasts—cells involved in tooth development. In studies where ameloblasts were treated with this compound, significant morphological changes were observed over time, leading to disorganized enamel and dentin matrices .
Implications for Dental Regeneration
These findings suggest potential applications of this compound in dental tissue engineering, where modulation of cell differentiation could enhance regenerative strategies.
Skeletal Development Studies
This compound's ability to inhibit skeletal development processes has been leveraged to understand the roles of Hedgehog signaling in bone formation. Studies have shown that treatment with this compound can effectively suppress the proliferation and hypertrophy of chondrocytes during endochondral ossification .
Potential Therapeutic Applications
This property could be useful in developing treatments for conditions characterized by abnormal bone growth or ossification disorders.
Summary Table of Applications
作用机制
HhAntag 通过特异性结合并抑制 SMO 受体的活性发挥作用。这种抑制阻止了 Hh 通路的向下游信号传导,导致目标基因表达和细胞反应的抑制。 所涉及的分子靶点和通路包括对规范和非规范骨形态发生蛋白 (BMP) 信号传导的调节,以及对各种转录因子的调节 .
相似化合物的比较
类似化合物
环巴胺: 一种天然产物 SMO 拮抗剂,其效力低于 HhAntag。
维莫德吉: 一种经临床批准的用于治疗基底细胞癌的 SMO 抑制剂。
索尼德吉: 另一种 SMO 抑制剂,在癌症治疗中具有类似的应用 .
This compound 的独特性
This compound 的独特性在于其对 SMO 受体的强大效力和特异性。据证明,它在抑制 Hh 通路方面的效力是环巴胺的十倍。 此外,this compound 在各种体外和体内模型中表现出显着的口服生物利用度和功效,使其成为研究和潜在治疗应用的宝贵工具 .
生物活性
HhAntag, a Hedgehog signaling antagonist, has emerged as a significant compound in the study of chondrogenesis and related biological processes. This article synthesizes findings from various studies to elucidate the biological activity of this compound, particularly its effects on cartilage formation and signaling pathways.
This compound primarily functions by inhibiting the Hedgehog (Hh) signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis. The compound has been shown to suppress chondrogenesis—the process by which cartilage is formed—through several mechanisms:
- Inhibition of Chondrogenesis : In micromass cultures of limb mesenchymal cells, this compound effectively blocked chondrogenesis in a dose-dependent manner. This was monitored through Alcian blue staining, which indicated reduced cartilage nodule formation, and quantitative PCR analysis showed downregulation of key chondrogenic genes such as Sox9, Acan, and Col2a1 .
- Modulation of BMP Signaling : this compound not only inhibits Hh signaling but also modulates both canonical (pSmad1/5/8) and non-canonical (pp38) Bone Morphogenetic Protein (BMP) signaling pathways. This modulation occurs even in the presence of rhBMP-2, a potent pro-chondrogenic factor .
Table 1: Effects of this compound on Key Biological Markers
Biological Marker | Control Group | 1.0 mM this compound | 5.0 mM this compound |
---|---|---|---|
Alcian Blue Staining | High | Moderate | Low |
Sox9 Expression | High | Moderate | Low |
Acan Expression | High | Moderate | Low |
Col2a1 Expression | High | Low | Very Low |
Case Studies and Research Findings
Several studies have demonstrated the efficacy of this compound in various experimental settings:
- Chondrogenesis Inhibition : In vitro experiments using limb mesenchymal cells revealed that treatment with this compound significantly reduced the formation of cartilage nodules compared to control groups. The reduction was evident with both Alcian blue staining and gene expression analyses .
- Ectopic Cartilage Formation : In a study involving the implantation of rhBMP-2-coated beads near metacarpal elements in cultured forelimb explants, this compound co-treatment counteracted the formation of ectopic cartilage, suggesting its potential therapeutic application in conditions associated with abnormal cartilage growth .
- Toxicity Assessment : LIVE/DEAD viability assays indicated that while 5.0 mM this compound led to some cytotoxic effects, lower concentrations did not exhibit significant toxicity to the cultured cells . This finding is crucial for determining safe dosage levels for potential clinical applications.
Table 2: Summary of Case Studies
Study Focus | Findings |
---|---|
Chondrogenesis Inhibition | Significant reduction in cartilage nodule formation with this compound treatment |
BMP Signaling Modulation | Altered BMP signaling pathways observed with co-treatment |
Cytotoxicity Analysis | Higher concentrations showed increased cell death; lower concentrations were safe |
属性
IUPAC Name |
N-[4-chloro-3-[6-(dimethylamino)-1H-benzimidazol-2-yl]phenyl]-3,5-dimethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O3/c1-29(2)16-6-8-21-22(12-16)28-23(27-21)19-11-15(5-7-20(19)25)26-24(30)14-9-17(31-3)13-18(10-14)32-4/h5-13H,1-4H3,(H,26,30)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHJFPVTEATUFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432730 | |
Record name | HhAntag | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496794-70-8 | |
Record name | HhAntag | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。